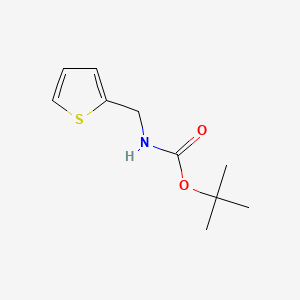

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the IUPAC name tert-butyl ( (5-iodothiophen-2-yl)methyl)carbamate .

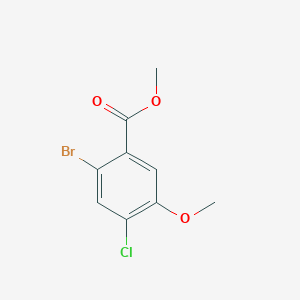

Molecular Structure Analysis

The molecular structure of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is represented by the linear formula C10H14INO2S . The InChI code for this compound is 1S/C10H14INO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving Thiophen-2-ylmethyl-carbamic acid tert-butyl ester are not available, tert-butyl esters in general can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted into other functional groups, such as acid chlorides, using SOCl2 .Physical And Chemical Properties Analysis

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a white solid . It has a molecular weight of 339.2 .Applications De Recherche Scientifique

Catalytic Applications

In the realm of organic synthesis, thiophen-2-ylmethyl-carbamic acid tert-butyl ester has been explored for its potential in catalytic reactions. A study by Storgaard & Ellman (2009) demonstrated the use of rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, employing tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate. This highlights its role in the development of stereoselective synthetic methods.

Deprotection of Carbamates

The deprotection of tert-butyl carbamates, including those derived from thiophen-2-ylmethyl-carbamic acid, was explored using aqueous phosphoric acid by Li et al. (2006). This method provides an environmentally benign approach for the deprotection of carbamates, demonstrating a practical application in synthetic chemistry.

Antioxidative Activity

Research conducted by Pinko et al. (2001) focused on the antioxidative properties of thiophene derivatives. Though not directly studying thiophen-2-ylmethyl-carbamic acid tert-butyl ester, their research into thio esters derived from ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols indicates the antioxidative potential of thiophene-containing compounds, suggesting possible research avenues for thiophen-2-ylmethyl-carbamic acid derivatives.

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with thiophene units, have been explored in several studies. For instance, Kant et al. (2015) investigated the synthetic and crystallographic studies of carbamic acid tert-butyl esters, demonstrating the utility of these compounds in material science and pharmaceuticals.

Organic Solar Cells

In the field of renewable energy, thiophen-2-ylmethyl-carbamic acid tert-butyl ester derivatives have potential applications in organic solar cells. Research by Lai et al. (2012) into the enhancement of power conversion efficiency in P3HT/PCBM solar cells using thiophene derivatives suggests the relevance of thiophene-based compounds in improving solar cell performance.

Conductive Polymers

The study by Coskun et al. (2004) on the synthesis of terepthalic acid bis-(2-thiophen-3-yl-ethyl) ester and its electrochromic properties underscores the significance of thiophene derivatives in the development of conductive polymers with potential applications in electrochromic devices.

Vibrational Frequency Analysis

Vibrational frequency analysis of thiophen-2-ylmethyl-carbamic acid tert-butyl ester, as conducted by Sert et al. (2014), provides valuable insights into the molecular structure and properties of this compound, which can be crucial for its application in various scientific fields.

Mécanisme D'action

Mode of Action

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is known to undergo a tert-butylation reaction . This reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in good yields .

Result of Action

The result of the action of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is the formation of tert-butyl esters with free amino groups . These esters are formed quickly and in good yields, suggesting that the compound has a high efficiency of action .

Action Environment

The action of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester can be influenced by environmental factors. For instance, the tert-butylation reaction it undergoes is more likely to occur on the C=O oxygen . Additionally, the reaction is catalytic in TFA, and if t-butyltrifluoroacetate is the by-product, then the catalyst is consumed .

Propriétés

IUPAC Name |

tert-butyl N-(thiophen-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h4-6H,7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFEMRXRXRMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester | |

CAS RN |

401485-19-6 |

Source

|

| Record name | 401485-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)

![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)

![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)

![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)

![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)